An In-depth Technical Guide to 1,3-Difluoro-2-(1-methylethoxy)benzene (CAS 1219020-68-4)
An In-depth Technical Guide to 1,3-Difluoro-2-(1-methylethoxy)benzene (CAS 1219020-68-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Difluoro-2-(1-methylethoxy)benzene, also identified by its synonym 1,3-Difluoro-2-isopropoxybenzene, is a fluorinated aromatic compound with the Chemical Abstracts Service (CAS) registry number 1219020-68-4 . Its molecular structure, featuring a benzene ring substituted with two fluorine atoms and an isopropoxy group, makes it a valuable research chemical and a versatile building block in organic synthesis. The strategic placement of the fluorine atoms and the isopropoxy group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, rendering it of particular interest in the design of novel pharmaceutical agents and advanced materials. This guide provides a comprehensive overview of its properties, predicted spectroscopic data, a plausible synthetic route, and safety considerations.
Physicochemical Properties
| Property | Value | Source/Basis |
| CAS Number | 1219020-68-4 | - |
| Molecular Formula | C₉H₁₀F₂O | Calculated |
| Molecular Weight | 172.17 g/mol | Calculated |
| IUPAC Name | 1,3-Difluoro-2-(1-methylethoxy)benzene | - |
| Synonyms | 1,3-Difluoro-2-isopropoxybenzene | - |
| Appearance | Predicted: Colorless liquid | Analogy |
| Boiling Point | Estimated: 180-220 °C at 760 mmHg | Based on analogs like 1,3-difluoro-2-methoxybenzene and its derivatives.[1][2] |
| Density | Estimated: ~1.1-1.2 g/mL | Based on 1,3-difluorobenzene (1.163 g/mL).[3] |
| Solubility | Predicted: Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane); sparingly soluble in water. | Based on general properties of aromatic ethers and fluorinated compounds. |
Spectroscopic Profile (Predicted)
The following spectroscopic characteristics are predicted based on the structure of 1,3-Difluoro-2-(1-methylethoxy)benzene. Commercially available analytical data (NMR, HPLC, LC-MS) from suppliers can confirm these predictions.[4]
¹H NMR (Proton Nuclear Magnetic Resonance)
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Aromatic Protons (3H) : Expected to appear in the range of δ 6.8-7.2 ppm. The signals will likely be complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
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Isopropyl CH (1H) : A septet is predicted around δ 4.5-4.8 ppm, coupled to the six methyl protons.
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Isopropyl CH₃ (6H) : A doublet is expected around δ 1.3-1.5 ppm, coupled to the methine proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Aromatic Carbons : Six distinct signals are expected. The carbons directly bonded to fluorine (C1 and C3) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). The carbon attached to the isopropoxy group (C2) will also be influenced by the adjacent fluorine atoms, showing smaller two-bond C-F couplings (²JCF). The other aromatic carbons will also exhibit smaller C-F couplings.
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Isopropyl Carbons : The methine carbon (CH) is expected around δ 70-75 ppm, and the two equivalent methyl carbons (CH₃) should appear around δ 20-25 ppm.
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
The two magnetically equivalent fluorine atoms are expected to produce a single signal. This signal will likely be a multiplet due to coupling with the aromatic protons.
IR (Infrared) Spectroscopy
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C-F Stretch : Strong absorption bands are expected in the region of 1200-1300 cm⁻¹.
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C-O-C Stretch : A characteristic band for the ether linkage is expected around 1100-1250 cm⁻¹.
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Aromatic C=C Stretch : Bands in the 1450-1600 cm⁻¹ region.
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Aromatic and Aliphatic C-H Stretch : Signals around 2850-3100 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 172.17. Common fragmentation patterns would involve the loss of the isopropyl group or propene from the isopropoxy moiety.
Synthesis and Reactivity
Proposed Synthetic Route: Williamson Ether Synthesis
A highly plausible and efficient method for the synthesis of 1,3-Difluoro-2-(1-methylethoxy)benzene is the Williamson ether synthesis. This method involves the reaction of the corresponding phenol with an alkyl halide in the presence of a base.
Step-by-step Protocol:
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Deprotonation of Phenol : 2,6-Difluorophenol is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. This step generates the more nucleophilic 2,6-difluorophenoxide anion. 2,6-Difluorophenol is a commercially available starting material.[5][6]
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Nucleophilic Substitution : 2-Bromopropane or 2-iodopropane is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the bromide or iodide ion from the alkyl halide in an SN2 reaction to form the desired ether.
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Work-up and Purification : The reaction is quenched with water, and the product is extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The final product can be purified by distillation or column chromatography.
Caption: Proposed Williamson ether synthesis of 1,3-Difluoro-2-(1-methylethoxy)benzene.
Reactivity Profile
The reactivity of the aromatic ring towards electrophilic substitution is influenced by the three substituents. The isopropoxy group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. The overall effect and the position of substitution will depend on the specific reaction conditions. The ether linkage can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
Applications in Research and Development
While specific applications for this compound are not widely documented, its structure suggests several potential uses:
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Medicinal Chemistry : As a fluorinated building block, it can be used in the synthesis of more complex molecules for drug discovery. The fluorine atoms can enhance metabolic stability and binding affinity, while the isopropoxy group can modulate lipophilicity.
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Agrochemicals : Similar to pharmaceuticals, the introduction of fluorine into agrochemical candidates can improve their efficacy and stability.
-
Materials Science : Fluorinated aromatic compounds are used in the development of polymers, liquid crystals, and other advanced materials with specific electronic and physical properties.[5]
Safety and Handling
No specific safety data for 1,3-Difluoro-2-(1-methylethoxy)benzene is available. However, based on the safety profiles of similar fluorinated aromatic compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Fire Safety : The compound is likely combustible. Use appropriate fire extinguishers (dry chemical, CO₂, or foam).
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
-
Chemsrc. 5-Bromo-1,3-difluoro-2-methoxybenzene. [Link]
Sources
- 1. Methoxybenzenes | Fisher Scientific [fishersci.co.uk]
- 2. 5-Bromo-1,3-difluoro-2-methoxybenzene | CAS#:104197-14-0 | Chemsrc [chemsrc.com]
- 3. 372-18-9 CAS MSDS (1,3-Difluorobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 5-(Bromomethyl)-1,3-difluoro-2-methoxybenzene | 706786-42-7 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,6-Difluorophenol | 28177-48-2 [chemicalbook.com]
